molecular formula C19H22BrNO3S B361847 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine CAS No. 325810-19-3

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine

Cat. No.: B361847
CAS No.: 325810-19-3
M. Wt: 424.4g/mol
InChI Key: IHDLXYRCAPBYEA-UHFFFAOYSA-N
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Description

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine is a complex organic compound with the molecular formula C19H22BrNO3S This compound is characterized by a piperidine ring substituted with a benzyl group and a sulfonyl group attached to a 5-bromo-2-methoxyphenyl moiety

Preparation Methods

The synthesis of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure selective reactions. Industrial production methods may involve large-scale cyclization reactions and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites, while the piperidine ring can interact with various receptors or enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 4-Benzyl-1-(5-bromo-2-methoxybenzenesulfonyl)piperidine include:

These compounds share structural similarities but differ in the position of substituents on the phenyl ring or the presence of additional functional groups

Properties

IUPAC Name

4-benzyl-1-(5-bromo-2-methoxyphenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3S/c1-24-18-8-7-17(20)14-19(18)25(22,23)21-11-9-16(10-12-21)13-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDLXYRCAPBYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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